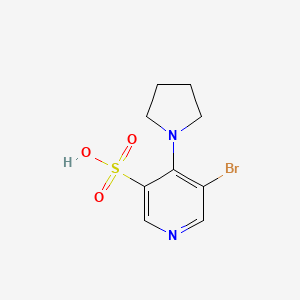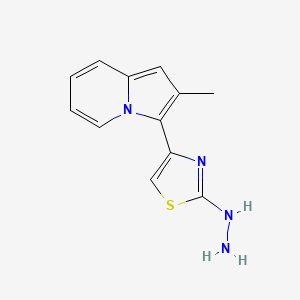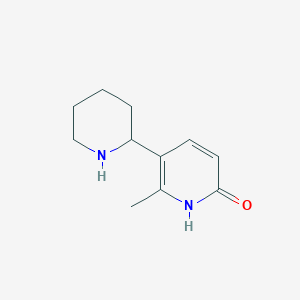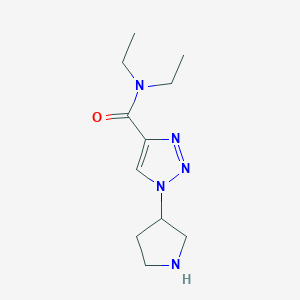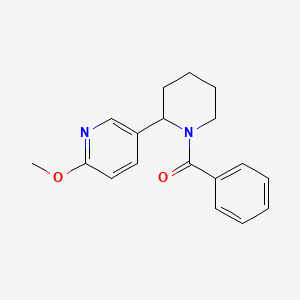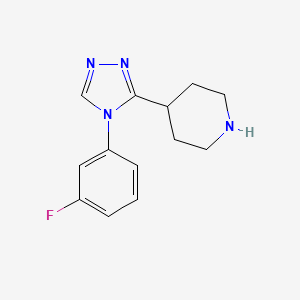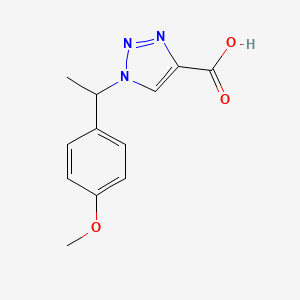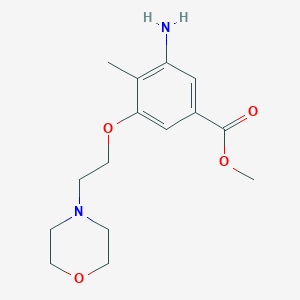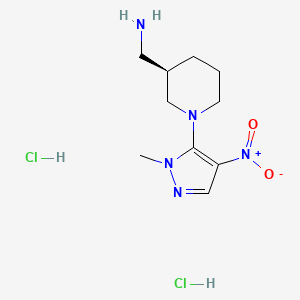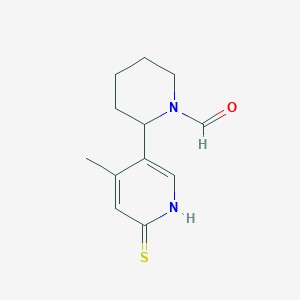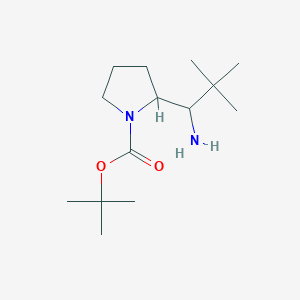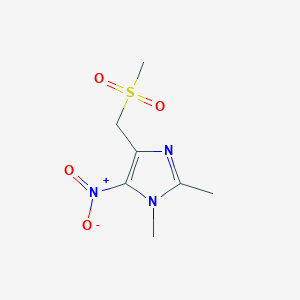
1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole is a complex organic compound with a unique structure that includes both nitro and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include nitration, sulfonylation, and methylation reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes are employed to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used.
Major Products Formed
The major products formed from these reactions include amines, thiols, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The sulfonyl group can also participate in various biochemical pathways, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-4-(methylsulfonyl)-1H-imidazole: Lacks the nitro group, resulting in different chemical properties and applications.
1,2-Dimethyl-5-nitro-1H-imidazole:
Uniqueness
1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11N3O4S |
|---|---|
Peso molecular |
233.25 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-(methylsulfonylmethyl)-5-nitroimidazole |
InChI |
InChI=1S/C7H11N3O4S/c1-5-8-6(4-15(3,13)14)7(9(5)2)10(11)12/h4H2,1-3H3 |
Clave InChI |
ZYQZMXYVMXPJBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1C)[N+](=O)[O-])CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


